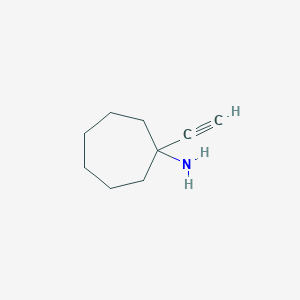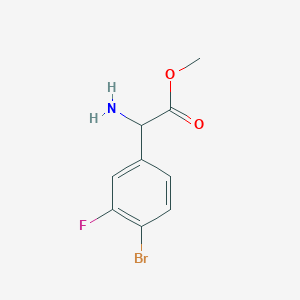
2,2-Dimethylbut-3-yn-1-aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylbut-3-yn-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN. It is typically found as a white crystalline powder and is soluble in water and alcohols. This compound is known for its stability under normal conditions and is used in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2-dimethylbut-3-yn-1-amine hydrochloride involves the reaction of 4-methylpent-2-yn-1-amine with hydrochloric acid. The reaction is typically carried out in an aqueous solution, and the product is obtained through crystallization .
Industrial Production Methods
In industrial settings, the production of 2,2-dimethylbut-3-yn-1-amine hydrochloride often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylbut-3-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and other derivatives.
Applications De Recherche Scientifique
2,2-Dimethylbut-3-yn-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-dimethylbut-3-yn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethylbutan-1-amine hydrochloride
- 2,2-Dimethylbut-3-yn-1-amine
- 2,2-Dimethylbut-3-yn-1-amine sulfate
Uniqueness
2,2-Dimethylbut-3-yn-1-amine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability.
Propriétés
Formule moléculaire |
C6H12ClN |
|---|---|
Poids moléculaire |
133.62 g/mol |
Nom IUPAC |
2,2-dimethylbut-3-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-4-6(2,3)5-7;/h1H,5,7H2,2-3H3;1H |
Clé InChI |
ZGCNDPQVQIYUBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)C#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)









![1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)

